Pentoxyl - 147-61-5

Pentoxyl

Catalog Number: EVT-1191255
CAS Number: 147-61-5
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pentoxyl radical: A chemical species involved in atmospheric chemistry studies, particularly in the decomposition of volatile organic compounds. []
  • Pentoxyl group: A structural component in organic molecules, often found in synthetic polymers and other organic compounds. [, ]
  • Pentoxyl as a pharmaceutical agent: While excluded from this analysis, several papers mention Pentoxyl as a drug used in various clinical contexts. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Methyluracil

  • Compound Description: Methyluracil, also known as 2,4-dihydroxy-6-methylpyrimidine, is a pyrimidine derivative with anabolic and wound healing properties. [, , ] It promotes nucleic acid synthesis and enhances tissue regeneration.
  • Relevance: Methyluracil is frequently studied alongside Pentoxyl in research exploring their combined effects on wound healing and immune response. [, , ] Both compounds are classified as pyrimidine derivatives and exhibit immunostimulatory activities.

Becotide

  • Compound Description: Becotide, also known as Beclometasone dipropionate, is a corticosteroid medication primarily used to control and prevent asthma symptoms. [, ] It exhibits anti-inflammatory and immunosuppressive effects.
  • Relevance: While not structurally related to Pentoxyl, Becotide is relevant as it was investigated in combination with Pentoxyl for treating chronic obstructive bronchitis. [, ] The research explored their synergistic effects in modulating immune responses, particularly allergic reactions.

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic used to treat various bacterial infections. [, ]
  • Relevance: Gentamicin is not structurally related to Pentoxyl. It was investigated in combination with Pentoxyl for its efficacy in treating sepsis caused by Pseudomonas aeruginosa. [, ] The studies analyzed the impact of this combination on immunological reactivity.

Kanamycin

  • Compound Description: Kanamycin is an aminoglycoside antibiotic effective against a variety of bacterial infections. [, ]
  • Relevance: Kanamycin is not structurally related to Pentoxyl but was investigated for its potential nephrotoxic effects. Studies examined the use of Pentoxyl, described as a pyrimidine derivative, to mitigate the potential kidney damage caused by Kanamycin. [, ]

Levamisole

  • Compound Description: Levamisole is an antihelminthic drug that also possesses immunomodulatory properties. [, ]
  • Relevance: While not structurally related to Pentoxyl, Levamisole was studied in conjunction with Pentoxyl in the context of acute hematogenic osteomyelitis in children. [, ] The research investigated their combined efficacy in improving immune system function.
Source and Classification

Pentoxyl can be classified under the category of organic compounds, particularly as an alkoxy derivative. Its structural characteristics and functional properties make it relevant in medicinal chemistry, organic synthesis, and materials science. The compound is recognized for its role in enhancing blood flow and reducing blood viscosity, making it significant in treating conditions like peripheral vascular disease.

Synthesis Analysis

The synthesis of pentoxyl involves several established methodologies. One notable approach includes a multi-step synthetic route that begins with the alkylation of o-nitrophenols. Specifically, the synthesis can be outlined as follows:

  1. Alkylation: The first step involves reacting o-nitrophenol with n-bromopentane in the presence of anhydrous potassium carbonate as a base in dry acetone. This reaction typically requires refluxing for approximately 48 hours to yield o-n-pentoxynitrobenzene.
  2. Reduction: The second step reduces o-n-pentoxynitrobenzene using catalytic transfer hydrogenation with hydrazine hydrate and nickel boride as a catalyst, resulting in o-n-pentoxyaniline.
  3. Final Reaction: In the final step, o-n-pentoxyaniline is reacted with dansyl chloride in a two-phase system involving dichloromethane and sodium hydroxide solution to produce N-dansyl-o-n-pentoxy aniline .

This synthetic pathway highlights the importance of careful control over reaction conditions, including temperature and solvent choice, to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of pentoxyl can be analyzed through various spectroscopic techniques such as X-ray diffraction. For instance, the crystal structure of N-dansyl-o-n-pentoxy aniline was determined to belong to the monoclinic P21/c space group with specific unit cell parameters:

  • a=11.926(2)a=11.926(2)
  • b=17.328(5)b=17.328(5)
  • c=10.9760(14)c=10.9760(14)
  • β=99.4457(18)°\beta =99.4457(18)°

The molecular structure is stabilized by intramolecular interactions (C–H…O) and intermolecular hydrogen bonds (N–H…O), contributing to its stability and functionality in various applications .

Chemical Reactions Analysis

Pentoxyl participates in several chemical reactions that are crucial for its functionality. As a phosphodiesterase inhibitor, it primarily acts by increasing cyclic adenosine monophosphate levels within cells, which leads to various downstream effects such as:

  • Inhibition of Platelet Aggregation: Pentoxyl reduces thromboxane synthesis while increasing prostacyclin levels, thereby diminishing platelet aggregation.
  • Vasodilation: It promotes vasodilation in skeletal muscle by inhibiting phosphodiesterase activity, which enhances blood flow through peripheral vessels.

These reactions are fundamental to its therapeutic effects in treating circulatory disorders .

Mechanism of Action

The mechanism of action for pentoxyl is multifaceted:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, pentoxyl increases intracellular levels of cyclic adenosine monophosphate.
  2. Enhanced Erythrocyte Flexibility: It increases red blood cell flexibility by elevating erythrocyte ATP levels and cyclic nucleotide concentrations, which decreases blood viscosity.
  3. Reduction of Plasma Fibrinogen: Pentoxyl stimulates fibrinolysis and reduces plasma fibrinogen concentrations, further enhancing blood flow through narrowed vessels .

These mechanisms collectively contribute to improved circulation and reduced symptoms associated with peripheral vascular diseases.

Physical and Chemical Properties Analysis

Pentoxyl exhibits several notable physical and chemical properties:

  • Chemical Formula: C13_{13}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: Approximately 278.31 g/mol
  • Solubility: Soluble in chloroform, methanol, and water.
  • Half-Life: Approximately 0.4 to 0.8 hours for pentoxifylline; metabolites have a half-life of about 1 to 1.5 hours.

These properties are crucial for understanding its behavior in biological systems and its potential interactions with other compounds .

Applications

Pentoxyl has a range of scientific applications:

  • Medical Use: Primarily used for managing peripheral vascular disease by improving blood flow.
  • Research Applications: Investigated for its effects on erythrocyte flexibility and blood viscosity in various clinical settings.
  • Potential Uses in Drug Development: Its phosphodiesterase inhibitory action makes it a candidate for developing new therapeutic agents targeting similar pathways.
Introduction to Pentoxifylline: Historical Context and Chemical Identity

Discovery and Evolution as a Methylxanthine Derivative

Pentoxifylline emerged from systematic research into xanthine derivatives during the mid-20th century. First synthesized in 1971 by Hoechst AG chemists, its development aimed to enhance the therapeutic potential of methylxanthines while minimizing adverse effects associated with earlier compounds like theophylline. Chemically classified as a dimethylxanthine derivative, pentoxifylline features structural innovations that confer unique biological activities distinct from other xanthine alkaloids. The 5-oxohexyl side chain at position 1 of its purine core represented a deliberate molecular modification designed to optimize hemorheological effects while reducing direct cardiac stimulation [5] [6].

Following extensive preclinical evaluation, pentoxifylline entered clinical use in Germany in 1972 under the brand name Trental®, marking the first pharmaceutical agent specifically developed to treat peripheral vascular disease by targeting blood viscosity. By 1984, it gained United States Food and Drug Administration approval, establishing itself as a pioneering hemorheological therapy. Its evolution reflects progressive insights into vascular pathophysiology, with research expanding beyond initial applications to investigate immunomodulatory properties in inflammatory conditions [1] [5].

Table 1: Historical Development Timeline of Pentoxifylline

YearMilestoneRegion
1971Initial synthesisGermany
1972First clinical introduction (as Trental®)Germany
1974-1977Sequential European approvals (France, UK, Italy)European Union
1984United States Food and Drug Administration approvalUnited States

Structural Characterization: International Union of Pure and Applied Chemistry Nomenclature and Molecular Properties

Pentoxifylline is systematically named according to International Union of Pure and Applied Chemistry conventions as 3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione. This nomenclature precisely defines its xanthine core with methyl substitutions at positions 3 and 7 and a 5-oxohexyl chain at position 1 [5] [3]. Its empirical formula is C₁₃H₁₈N₄O₃, corresponding to a molecular weight of 278.31 g/mol. The compound crystallizes as a white to near-white crystalline powder exhibiting bitter taste characteristics and slight characteristic odor. It demonstrates melting point consistency within the range of 102–107°C, indicative of high purity [5] [6].

Solubility profiling reveals pentoxifylline's amphiphilic nature: freely soluble in water (77 mg/mL at 25°C), chloroform, and methanol; sparingly soluble in ethanol (63 mg/mL at 22°C); and minimally soluble in nonpolar solvents like diethyl ether. The partition coefficient (Log P octanol/water) of approximately 0.3 confirms moderate hydrophilicity, facilitating systemic distribution while influencing membrane permeation characteristics. X-ray crystallography studies confirm the planar purine ring system with the 5-oxohexyl moiety adopting an extended conformation perpendicular to the heterocyclic plane [5] [6].

Table 2: Fundamental Physicochemical Properties of Pentoxifylline

PropertyValueExperimental Conditions
Molecular formulaC₁₃H₁₈N₄O₃-
Molecular weight278.31 g/mol-
Melting point102–107°CCapillary method
Water solubility77 mg/mL25°C
Partition coefficient (Log P)0.3Octanol/water system
pKa~0.28Aqueous solution

Pharmacological Classification: Hemorheological and Immunomodulatory Agent

Pentoxifylline holds dual pharmacological classification as both a hemorheological modifier and immunomodulatory agent. This categorization reflects its multifaceted mechanisms targeting vascular and immune physiology [1] [3]. Its primary hemorheological actions manifest through significant reductions in whole blood viscosity via three interconnected pathways: (1) Enhanced erythrocyte deformability through increased adenosine triphosphate production and cyclic adenosine monophosphate modulation, enabling red blood cell navigation through constricted microvasculature; (2) Inhibition of platelet aggregation via suppression of thromboxane A₂ synthesis and phosphodiesterase inhibition; and (3) Reduced plasma fibrinogen concentrations promoting decreased erythrocyte aggregation tendencies. These combined effects significantly improve microcirculatory flow dynamics and tissue oxygenation in ischemic territories [1] [3] [5].

Beyond hemorheology, pentoxifylline demonstrates broad-spectrum immunomodulatory properties mediated primarily through phosphodiesterase inhibition and adenosine receptor modulation. Its suppression of nuclear factor kappa B nuclear translocation profoundly inhibits tumor necrosis factor alpha synthesis, interleukin-1, interleukin-6, and downstream inflammatory mediators including adhesion molecules and C-reactive protein. Additional immunoregulatory actions include inhibition of neutrophil oxidative burst, reduced leukocyte adhesion to endothelial surfaces, and disruption of transforming growth factor beta 1 signaling pathways. These mechanisms underpin therapeutic applications in inflammatory conditions including alcoholic hepatitis, venous ulceration, and radiation-induced tissue injury where cytokine dysregulation contributes to pathophysiology [1] [3] [5].

Table 3: Core Mechanisms of Pentoxifylline as a Hemorheological and Immunomodulatory Agent

Pharmacological CategoryPrimary MechanismsBiological Consequences
Hemorheological AgentIncreased erythrocyte deformabilityImproved microvascular perfusion
Reduced plasma fibrinogenDecreased blood viscosity
Inhibition of platelet aggregationReduced thrombotic potential
Immunomodulatory AgentInhibition of nuclear factor kappa B translocationSuppressed tumor necrosis factor alpha synthesis
Disruption of transforming growth factor beta 1 signalingAntifibrotic effects
Reduced neutrophil adhesion and oxidative burstDiminished tissue inflammation

Properties

CAS Number

147-61-5

Product Name

Pentoxyl

IUPAC Name

5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h9H,2H2,1H3,(H2,7,8,10,11)

InChI Key

XBAVGYMDOXCWQU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=O)N1)CO

Synonyms

Pentoxyl

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.